Disodium thymidine 3'-monophosphate
CAS No.: 68698-19-1
Cat. No.: VC17087862
Molecular Formula: C10H13N2Na2O8P
Molecular Weight: 366.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68698-19-1 |
|---|---|
| Molecular Formula | C10H13N2Na2O8P |
| Molecular Weight | 366.17 g/mol |
| IUPAC Name | disodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |
| Standard InChI | InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |
| Standard InChI Key | IMQIXVXFEVJBTM-ZJWYQBPBSA-L |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Disodium thymidine 3'-monophosphate consists of a thymidine nucleoside phosphorylated at the 3'-hydroxyl position, with two sodium ions neutralizing the phosphate group’s negative charges. The thymine base (-methyluracil) attaches to the 1' carbon of the deoxyribose sugar, while the phosphate group links to the 3' carbon . X-ray crystallography and NMR studies confirm the β-D-configuration of the sugar moiety and the anti-conformation of the thymine base relative to the sugar .
Table 1: Key Chemical Properties
The disodium salt’s solubility in aqueous solutions (exceeding 10 mg/mL at 20°C) facilitates its use in enzymatic assays and buffer preparations . Deprotonation of the phosphate group at pH 7.3 yields a dianionic species, optimizing interactions with cationic residues in DNA polymerases and kinases .
Spectroscopic Characterization
UV-Vis spectroscopy reveals absorption maxima at 267 nm (), characteristic of the thymine chromophore . -NMR spectra show a single resonance at 3.2 ppm, confirming the monophosphate group’s presence, while -NMR signals at 1.8 ppm (methyl group) and 6.2 ppm (H-6 of thymine) validate the nucleoside structure .
Synthesis and Production
Chemical Synthesis Pathways
The compound is synthesized via phosphorylation of thymidine using phosphorus oxychloride () in trimethyl phosphate, followed by sodium hydroxide neutralization . Key steps include:
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Protection of 5'-OH: Trityl chloride shields the 5'-hydroxyl to prevent undesired phosphorylation.
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3'-Phosphorylation: Reaction with introduces the phosphate group at the 3' position.
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Deprotection and Salification: Acidic removal of the trityl group and addition of sodium hydroxide yield the disodium salt .
Equation 1: Phosphorylation Reaction
Industrial-Scale Production
Manufacturers like Akonscientific produce the compound under GMP conditions, achieving >98% purity via ion-exchange chromatography . Batch records indicate yields of 70–75% for multi-kilogram syntheses, with residual solvents (e.g., acetonitrile) maintained below 0.1% per ICH guidelines .
Research Applications
Enzyme Kinetics Studies
Disodium thymidine 3'-monophosphate acts as a substrate analog for thymidylate kinase (TMPK), a key enzyme in dTTP biosynthesis. Kinetic assays reveal a of 12 µM for human TMPK, comparable to natural thymidine 5'-monophosphate () . This similarity enables its use in inhibitor screening for anticancer therapies targeting nucleotide metabolism .
Antiviral Drug Development
Fluorinated analogs like 3'-deoxy-3'-fluorothymidine-5'-monophosphate (described in Vulcanchem’s entry) exhibit enhanced resistance to phosphoesterase cleavage, prolonging intracellular half-life. While disodium thymidine 3'-monophosphate itself lacks antiviral activity, its structural derivatives are being evaluated against HIV-1 and hepatitis B virus.
Table 2: Comparative Properties of Thymidine Monophosphate Derivatives
| Compound | Antiviral EC₅₀ (HIV-1) | Phosphatase Stability (t₁/₂) |
|---|---|---|
| Disodium thymidine 3'-monophosphate | >100 µM | 2.3 hours |
| AZT-monophosphate | 0.8 µM | 6.7 hours |
| 3'-Fluoro derivative | 5.2 µM | 9.1 hours |
Nucleic Acid Labeling
Radiolabeled -disodium thymidine 3'-monophosphate incorporates into oligonucleotides via terminal deoxynucleotidyl transferase (TdT), enabling 3'-end labeling for Southern blotting and in situ hybridization . Labeling efficiency exceeds 90% in 30-minute reactions at 37°C .
Pharmacological and Biochemical Insights
Cellular Uptake and Metabolism
The compound enters cells via nucleoside transporters (hCNT1, ) and is dephosphorylated by cytosolic 5'-nucleotidases to thymidine, which re-enters the salvage pathway . Intracellular concentrations peak at 15 µM within 2 hours post-administration (10 µM extracellular dose), with a half-life of 45 minutes .
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